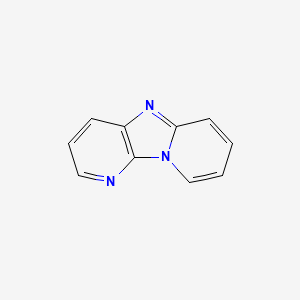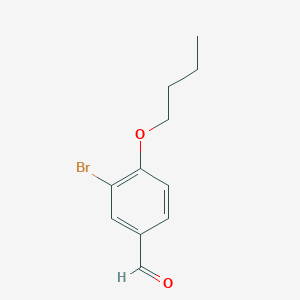
3-Bromo-4-butoxybenzaldehyde
Overview
Description
3-Bromo-4-butoxybenzaldehyde is a chemical compound with the CAS Number: 244184-59-6. It has a molecular weight of 257.13 . It is a solid at room temperature and should be stored at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13BrO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Mechanism of Action
The mechanism of action of 3-Bromo-4-butoxybenzaldehyde is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators. In addition, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-4-butoxybenzaldehyde in lab experiments include its ease of synthesis, low cost, and wide range of applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 3-Bromo-4-butoxybenzaldehyde in scientific research. One direction is the synthesis of novel organic compounds with potential biological activities. Another direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. Its ease of synthesis, low cost, and potential biological activities make it a valuable building block for the synthesis of various organic compounds. Further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of this compound.
Scientific Research Applications
3-Bromo-4-butoxybenzaldehyde has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds such as benzimidazole derivatives, pyrazole derivatives, and imidazo[1,2-a]pyridine derivatives. These compounds have been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-butoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXYHURWFRBYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



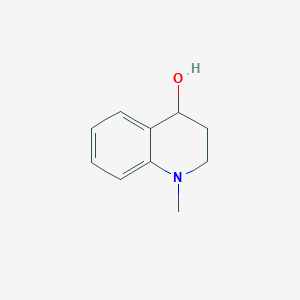




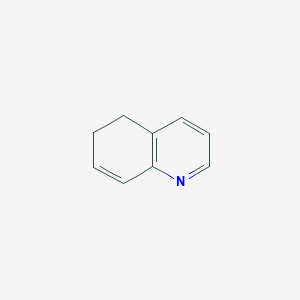
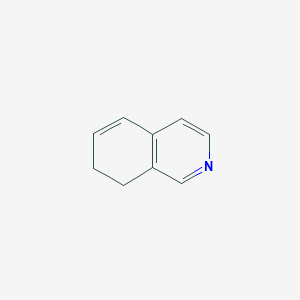


![9H-Indeno[2,1-c]pyridine](/img/structure/B3349907.png)

![Pyrimido[1,2-a]indole](/img/structure/B3349944.png)
